molecular formula C14H20BFO3 B8248866 2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8248866
M. Wt: 266.12 g/mol
InChI Key: ZBXQNTLQYHEGCJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated methoxy-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-methoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form borohydrides or other reduced boron species.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicine: Boron neutron capture therapy (BNCT) utilizes boron-containing compounds for targeted cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. Additionally, the fluorine atom on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methoxy-4-methylphenyl)propan-2-ol
  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid
  • (2-Fluoro-5-methoxy-4-methylphenyl)(thiomorpholino)methanone

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique dioxaborolane ring structure, which imparts distinct chemical reactivity and stability. The presence of the fluorine atom and methoxy group on the phenyl ring further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-(2-fluoro-5-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-11(16)10(8-12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXQNTLQYHEGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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